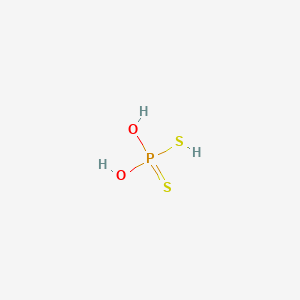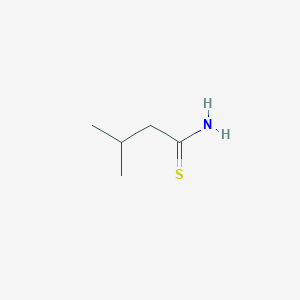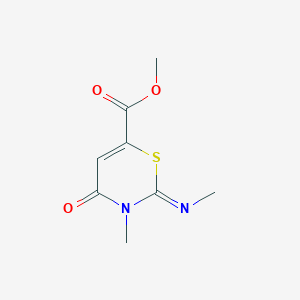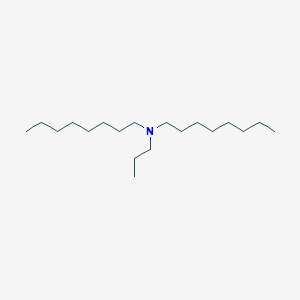
5-Methoxy-1-methylindoline-2,3-dione
Overview
Description
5-Methoxy-1-methylindoline-2,3-dione is a chemical compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular formula of 5-Methoxy-1-methylindoline-2,3-dione is C10H9NO3 . Its average mass is 191.183 Da and its monoisotopic mass is 191.058243 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxy-1-methylindoline-2,3-dione are not detailed in the retrieved data, indole derivatives are known to undergo a variety of reactions .Scientific Research Applications
Pharmaceutical Synthesis
5-Methoxy-1-methylindoline-2,3-dione: has been identified as a valuable precursor in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. The compound’s reactivity allows for the introduction of additional functional groups, which can result in molecules with potential antitumor, antimicrobial, and anti-inflammatory properties .
Herbicide Development
The chemical structure of 5-Methoxy-1-methylindoline-2,3-dione lends itself to the creation of herbicidal formulations. Researchers have been exploring its use as a base molecule for developing herbicides that target specific enzymes in weed species, thereby inhibiting their growth without affecting the crops .
Colorants and Dyes
Due to its aromatic nature and the presence of reactive carbonyl groups, 5-Methoxy-1-methylindoline-2,3-dione serves as a starting material for the synthesis of colorants and dyes. These compounds are used in the textile industry for dyeing fabrics and in the manufacturing of inks and paints .
Polymer Additives
This compound is also being researched for its application as an additive in polymers. Its incorporation into polymer chains can enhance the material properties such as thermal stability, UV resistance, and color fastness. This makes it a candidate for use in high-performance plastics and coatings .
Organic Synthesis
In the field of organic chemistry, 5-Methoxy-1-methylindoline-2,3-dione is a versatile reagent. It is used in various synthetic pathways to construct complex organic molecules. Its reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and drugs .
Photochromic Materials
The compound’s structure is ideal for the development of photochromic materials. These materials change color upon exposure to light, and they have applications in smart windows, sunglasses, and optical data storage devices. The research is focused on enhancing the stability and response time of these materials .
properties
IUPAC Name |
5-methoxy-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-4-3-6(14-2)5-7(8)9(12)10(11)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRPSRARMQINMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methylindoline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



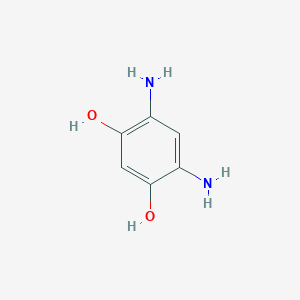
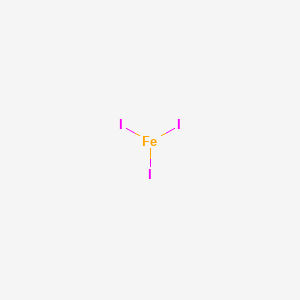


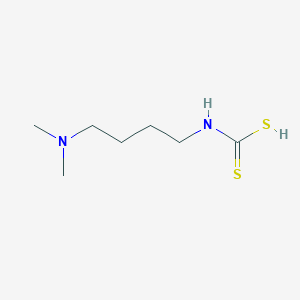

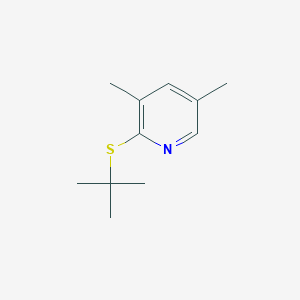
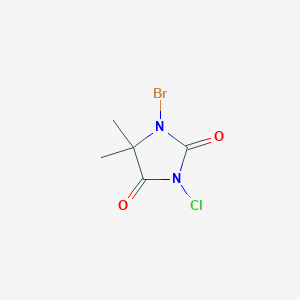

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
